4-Iodo-3-(2-methoxyethoxy)benzoic acid
Description
4-Iodo-3-(2-methoxyethoxy)benzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the para position and a 2-methoxyethoxy group at the meta position. This compound is structurally distinct due to its electron-withdrawing iodine substituent and the polar, ether-containing 2-methoxyethoxy group. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and material science due to their tunable reactivity and bioavailability .
Properties
IUPAC Name |
4-iodo-3-(2-methoxyethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWRRQCAEPMQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(2-methoxyethoxy)benzoic acid typically involves the iodination of a suitable benzoic acid derivative followed by the introduction of the 2-methoxyethoxy group. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as potassium iodate (KIO3) and a catalyst like sulfuric acid (H2SO4). The 2-methoxyethoxy group can be introduced via a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with potassium permanganate can produce a carboxylic acid.
Scientific Research Applications
4-Iodo-3-(2-methoxyethoxy)benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its iodine and methoxyethoxy substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical properties of 4-Iodo-3-(2-methoxyethoxy)benzoic acid and related benzoic acid derivatives:
Key Observations :
- The 2-methoxyethoxy group in this compound confers higher solubility in organic membranes compared to methyl or methoxy substituents, as seen in studies on benzoic acid extraction kinetics .
- Iodine substituents generally increase molecular weight and steric hindrance, influencing reactivity in coupling reactions (e.g., Suzuki-Miyaura) .
Toxicity and Bioactivity
Quantitative structure-toxicity relationship (QSTR) models indicate that substituent connectivity indices (0JA, 1JA) significantly influence the acute toxicity (LD₅₀) of benzoic acid derivatives . For example:
- 3-Iodo-4-methoxybenzoic acid : Higher 0JA (zero-order connectivity index) due to iodine’s electronegativity, correlating with moderate toxicity.
Extraction and Solubility Behavior
Studies on emulsion liquid membrane extraction reveal that benzoic acid derivatives with polar substituents (e.g., -OCH₃, -OCH₂CH₂OCH₃) exhibit higher distribution coefficients (m) in organic phases compared to non-polar analogs. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
